molecular formula C17H19NO2 B11963466 N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide

Cat. No.: B11963466
M. Wt: 269.34 g/mol
InChI Key: FYICKJLKZRYUEZ-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 3-methyl aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-hydroxy-N-(3-methylphenyl)benzamide.

    Reduction: Formation of N-ethyl-2-methoxy-N-(3-methylphenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-methoxy-N-(3-methylphenyl)benzamide
  • N-ethyl-2-hydroxy-N-(3-methylphenyl)benzamide
  • N-ethyl-2-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and methoxy groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-4-18(14-9-7-8-13(2)12-14)17(19)15-10-5-6-11-16(15)20-3/h5-12H,4H2,1-3H3

InChI Key

FYICKJLKZRYUEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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